molecular formula C21H21N5O4S B11293208 2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11293208
M. Wt: 439.5 g/mol
InChI Key: PPMAMNANWWEYJG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a dimethoxyphenyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method involves the reaction of 2-aminobenzimidazole or 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of a catalytic amount of thiamine hydrochloride (vitamin B1) in water . This method is advantageous due to its use of an inexpensive and readily available catalyst, easy workup, improved yields, and the use of water as a relatively environmentally benign solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and the employment of catalytic amounts of non-toxic reagents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups and its triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H21N5O4S/c1-29-14-8-9-17(30-2)15(10-14)22-19(28)16-11-18(27)23-20-24-21(25-26(16)20)31-12-13-6-4-3-5-7-13/h3-10,16H,11-12H2,1-2H3,(H,22,28)(H,23,24,25,27)

InChI Key

PPMAMNANWWEYJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4

Origin of Product

United States

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